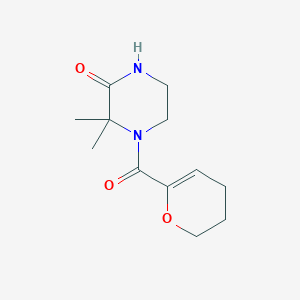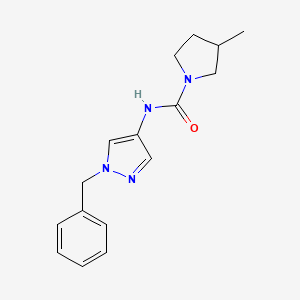![molecular formula C19H26N4O B7585734 N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of the CB1 receptor is associated with the psychoactive effects of cannabis, while activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels, including calcium and potassium channels.
実験室実験の利点と制限
One of the main advantages of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration over time.
将来の方向性
There are several potential future directions for research on N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties.
3. Exploration of its potential as a treatment for other neurological disorders, such as epilepsy and traumatic brain injury.
4. Investigation of its potential as a therapeutic agent in cancer, particularly in combination with other drugs or radiation therapy.
5. Study of its effects on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
In conclusion, N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the endocannabinoid system and its role in health and disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
合成法
The synthesis of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 involves several steps, starting with the reaction of 1-ethyl-6-methoxyindole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding indole-6-carboxaldehyde. This intermediate is then reacted with 9-methyl-3-aza-bicyclo[4.2.1]nonane to form the desired product.
科学的研究の応用
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been investigated as a potential treatment for pain, anxiety, and depression.
特性
IUPAC Name |
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-22-10-8-14-4-5-15(12-18(14)22)20-19(24)23-11-9-16-6-7-17(13-23)21(16)2/h4-5,8,10,12,16-17H,3,6-7,9,11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWRWVSILGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCC4CCC(C3)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)
![1-(2-Chloro-3-methylphenyl)-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7585665.png)


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)


![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

